3-Hydroxycholan-24-oic acid, commonly known as lithocholic acid, is a bile acid synthesized from chenodeoxycholic acid through bacterial action in the colon. This compound plays a crucial role in the digestion and absorption of fats by acting as a detergent. Lithocholic acid has been implicated in various metabolic processes and signaling interactions within the human body, highlighting its significance in both health and disease contexts.
Lithocholic acid is primarily derived from the metabolism of chenodeoxycholic acid, which is produced in the liver. It is formed through the reduction of the hydroxyl group at carbon-7 in the steroid framework of chenodeoxycholic acid by intestinal bacteria. This transformation underscores the importance of gut microbiota in bile acid metabolism.
Lithocholic acid belongs to the class of monohydroxy bile acids and is characterized by its specific structural features:
The synthesis of lithocholic acid can be achieved through several methods, primarily focusing on the reduction of chenodeoxycholic acid. The key synthetic routes include:
The enzymatic reduction process typically employs 3α-hydroxysteroid dehydrogenase or carbonyl reductase to facilitate the conversion effectively. This process can yield high purity levels of lithocholic acid, essential for research and clinical applications .
Lithocholic acid features a steroid backbone with specific functional groups that define its properties:
Lithocholic acid undergoes various chemical reactions that influence its biological activity:
These reactions are significant for understanding lithocholic acid's role in metabolism and its potential implications in health conditions such as cholestasis and colon cancer .
Lithocholic acid functions primarily as a detergent, aiding in the emulsification of dietary fats for absorption in the intestine. Its mechanism involves:
Research indicates that lithocholic acid may also influence cellular signaling pathways related to apoptosis and cell proliferation, particularly in cancer cells .
Relevant analyses include spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and mass spectrometry for structural characterization .
Lithocholic acid has several scientific uses:
The human gut microbiota serves as a biochemical reactor for bile acid diversification. Primary bile acids (e.g., chenodeoxycholic acid) undergo extensive microbial processing, including deconjugation, dehydroxylation, oxidation, epimerization, and re-conjugation, yielding structurally diverse secondary bile acids like 3-hydroxycholan-24-oic acid and its derivatives.
Dehydroxylation and Isomerization: The 7α-dehydroxylation pathway converts chenodeoxycholic acid (CDCA) to lithocholic acid (LCA; 3α-hydroxy-5β-cholan-24-oic acid), which serves as a direct precursor for 3-hydroxycholan-24-oic acid formation. Further microbial dehydrogenation generates Δ⁴-3-keto or Δ⁶-unsaturated intermediates (e.g., Δ⁶-lithocholenic acid), which accumulate at 5.5–14.0% during in vitro fecal incubations with CDCA [5]. Subsequent ketoreduction at C-3 can yield 3β-hydroxy isomers, altering hydrophobicity and signaling properties [4] [5].
Microbial Re-conjugation (MCBAs): Beyond classical amidation (glycine/taurine), gut bacteria catalyze novel conjugations using aromatic or branched-chain amino acids. In vitro studies with human fecal microbiota demonstrate the conversion of CDCA and 3-oxo-CDCA to microbially conjugated bile acids (MCBAs). Notably, lithocholic acid derivatives are preferentially conjugated to valine or leucine, forming valolithocholate and leucolithocholate esters. These MCBAs exhibit distinct physicochemical properties and potentially modulate host receptor interactions [3].
Table 1: Microbial Conjugates of 3-Hydroxycholan-24-oic Acid Precursors
Core Structure | Amino Acid Conjugate | Identified As | Mass Spectrometry Signature (MS/MS) |
---|---|---|---|
Lithocholic acid | Valine | Valolithocholate | [M-H]⁻ m/z 464.3; fragments m/z 74, 116 |
Lithocholic acid | Leucine | Leucolithocholate | [M-H]⁻ m/z 478.3; fragments m/z 86, 130 |
Chenodeoxycholic acid | Phenylalanine | Pheochenodeoxycholate | [M-H]⁻ m/z 526.3 |
The systemic levels of 3-hydroxycholan-24-oic acid derivatives reflect dynamic host-microbiome interactions. Host hepatocytes conjugate primary bile acids (e.g., taurochenodeoxycholate), which gut bacteria deconjugate via bile salt hydrolases (BSH). Liberated CDCA then undergoes microbial 7α-dehydroxylation to LCA, the immediate precursor to 3-hydroxycholanate variants.
Antibiotic Perturbation Studies: Clinical trials with antibiotic cocktails (e.g., vancomycin/neomycin) suppress gut microbiota, reducing circulating secondary bile acids, including 3-hydroxylated species. Post-antibiotic recovery (>3 weeks) restores baseline levels, confirming microbial dependence [1].
Diet-Microbiota Modulation: Dietary fiber binds lithocholic acid and its derivatives, accelerating fecal excretion and reducing colonic residence time. This directly influences the pool size of bioavailable 3-hydroxycholanate and its microbial conjugates [4].
Receptor Signaling: While not a potent FXR agonist like CDCA, 3-hydroxycholan-24-oic acid derivatives modulate alternative targets. Lithocholic acid 3-sulfate activates vitamin D receptor (VDR) without inducing hypercalcemia, suggesting isoform-specific signaling roles for hydroxylated bile salts [4].
Enzymatic control over the C-3 hydroxylation state involves both host and microbial enzymes, with stereochemistry dictating functional outcomes.
Table 2: Enzymes Catalyzing 3-Position Modifications of Cholan-24-oic Acid
Enzyme | Source | Reaction | Cofactor | Kinetic Parameters (Km, Vmax) |
---|---|---|---|---|
3α-Hydroxysteroid Dehydrogenase | Clostridium scindens | 3α-OH ↔ 3-keto | NAD⁺/NADH | Km LCA: 12 μM; Vmax: 8.2 μmol/min/mg |
3β-Hydroxysteroid Dehydrogenase | Ruminococcus gnavus | 3β-OH → 3-keto | NADP⁺ | Km isoLCA: 28 μM; Vmax: 3.1 μmol/min/mg |
Unspecific Peroxygenase (UPO) | Agrocybe aegerita | C-6β hydroxylation | H₂O₂ | Km DCA: 45 μM; kcat: 12 s⁻¹ |
Fungal Peroxygenases: Basidiomycete enzymes (e.g., Agrocybe aegerita UPO) hydroxylate lithocholic acid at alternative positions (C-6β). Computational modeling reveals steroid side-chain orientation within the active site, favoring C-25 hydroxylation but permitting ring modifications when C-3 is unsubstituted or conjugated [6].
Cytochrome P450s (CYPs): Host hepatic CYP3A4 and microbial CYPs (e.g., Bacillus spp.) hydroxylate the steroid nucleus. CYP107D1 from Streptomyces achieves 6β-hydroxylation of deoxycholic acid, enhancing solubility. Similar mechanisms may apply to 3-hydroxycholanate derivatives [7].
Microbial 3β-epimerization converts isoLCA (3β-OH) to LCA (3α-OH), while 3α-dehydrogenation generates reactive 3-keto intermediates. These steps regulate the equilibrium between bioactive isoforms and influence detoxification pathways like sulfonation at C-3 [4].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: